molecular formula C19H14ClN5O2 B2747906 2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894065-22-6

2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No. B2747906
M. Wt: 379.8
InChI Key: KLOLDKQIMJTNIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H14ClN5O2, and its molecular weight is 379.8. It contains a triazolopyridazine ring, which is a fused ring system containing a triazole ring and a pyridazine ring .

Scientific Research Applications

Preparation and Antiasthma Potential

One study discussed the preparation of triazolopyrimidines as potential antiasthma agents, highlighting the activity of certain compounds as mediator release inhibitors, which could suggest a route for exploring similar compounds for antiasthma applications (Medwid et al., 1990).

Synthesis for Biological Assessment

Another research focused on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle, aiming to develop novel compounds with interesting biological properties. This study lays the groundwork for the synthesis of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Heterocyclic Compound Synthesis

Further research into the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines provides evidence of the chemical versatility and potential utility of compounds within this chemical family for generating novel derivatives with possible pharmacological applications (Palamarchuk et al., 2019).

Molecular Docking and Screening

The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives offer insights into the antimicrobial and antioxidant activities of these compounds. This approach is critical for discovering new therapeutic agents (Flefel et al., 2018).

Structure Analysis and Pharmaceutical Importance

Another study on the synthesis, structure analysis, and pharmaceutical importance of heterocyclic compounds like pyridazine analogs emphasizes the significance of such compounds in medicinal chemistry, further supporting the potential utility of 2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide in scientific research (Sallam et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-3-7-16(8-4-14)27-11-19(26)22-15-5-1-13(2-6-15)17-9-10-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLDKQIMJTNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

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